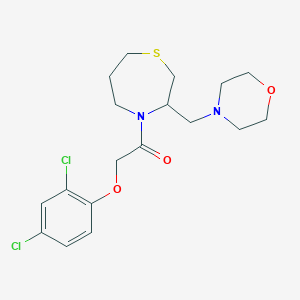

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

Imidazole has a unique structure that grants it potential in drug discovery, as it exhibits promising biological activities . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide” are not available in the sources I found.Scientific Research Applications

Transesterification/Acylation Reactions

- Catalytic Efficiency : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), including compounds similar to the queried chemical, have shown efficiency in catalyzing transesterification reactions involving esters and alcohols. They have been used for acylation of alcohols with enol acetates and other esters, exhibiting selectivity and efficiency at room temperature (Grasa et al., 2003).

Chemical Synthesis and Characterization

- Synthesis of Nonpeptide Angiotensin II Receptor Antagonists : Research has demonstrated the preparation of N-(biphenylylmethyl)imidazoles, showcasing their potential as potent antihypertensive agents. This class of compounds, related to the queried chemical, has been found effective in treating hypertension (Carini et al., 1991).

Polymerization Processes

- Polyimide Synthesis : Studies have synthesized new diamines, including derivatives of benzimidazole and benzamide, for polymerization with various anhydrides. These polymers, related to the queried chemical, have applications in creating materials with specific thermal and solubility properties (Butt et al., 2005).

Catalysis in Organic Reactions

- Catalysis in Domino Reactions : Imidazole derivatives have been used in solvent-free and microwave-irradiation conditions to catalyze efficient domino reactions. These reactions are significant in synthesizing complex organic compounds in a concise and efficient manner (Jiang et al., 2009).

Antimicrobial Studies

- Silver Carbene Complexes for Antimicrobial Efficacy : Methylated imidazolium salts, closely related to the queried compound, have been synthesized and tested for their antimicrobial efficacy. These compounds have shown promise in fighting bacterial strains associated with cystic fibrosis and chronic lung infections (Hindi et al., 2008).

Polymer Synthesis

- Polymerization of Ethylene Oxide : N-Heterocyclic carbene (NHC) has been shown to initiate the ring-opening polymerization of ethylene oxide, leading to the formation of poly(ethylene oxide) with controlled properties. This process is significant for synthesizing functionalized polymers with specific end-group functionalities (Raynaud et al., 2009).

Mechanism of Action

The mechanism of action of imidazole derivatives is often related to their ability to inhibit certain enzymes. For example, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)pivalamide, also known as CPI-1205, is a potent and selective inhibitor of the epigenetic enzyme, histone lysine methyltransferase (HKMT) EZH2.

properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-12-4-2-3-5-14(12)16(20)18-9-11-19-10-8-17-15(19)13-6-7-13/h2-5,8,10,13H,6-7,9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEBPDTXMRMJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2826089.png)

![2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826092.png)

![6-[4-(2-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2826095.png)

![Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride](/img/structure/B2826098.png)

![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2826103.png)

![2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2826105.png)

![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)